(6S)-4-Oxo-1,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-6-carboxylic acid
Description
Properties
IUPAC Name |
(6S)-4-oxo-1,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c11-6-3-2-8-10-4(3)1-5(9-6)7(12)13/h2,5H,1H2,(H,8,10)(H,9,11)(H,12,13)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJBVVVBUCXOIW-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)C2=C1NN=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)C2=C1NN=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-4-Oxo-1,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrazole with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(6S)-4-Oxo-1,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce fully hydrogenated pyrazolo[4,3-c]pyridine derivatives. Substitution reactions can lead to a wide range of functionalized compounds with different substituents on the pyrazole or pyridine rings.
Scientific Research Applications
Synthesis Techniques
Various synthetic routes have been explored to produce this compound. For instance, the reaction of hydrazine derivatives with suitable carbonyl compounds can yield pyrazolo-pyridine derivatives. Techniques such as microwave-assisted synthesis and solvent-free methods have been reported to enhance yield and reduce reaction times.
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds related to (6S)-4-Oxo-1,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-6-carboxylic acid. For example:
- Cell Line Studies : Research demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines including K562 and MCF-7. The most active compounds showed IC50 values significantly lower than established chemotherapeutics like doxorubicin .
- Mechanism of Action : Preliminary investigations suggest that these compounds may induce apoptosis in cancer cells through the modulation of specific signaling pathways involved in cell cycle regulation and survival .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications:
- Antibacterial and Antifungal Effects : Studies indicated that certain derivatives possess strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal properties against Candida albicans. These findings were supported by disc diffusion methods revealing zones of inhibition comparable to standard antibiotics .
Case Study 1: Synthesis and Evaluation of Derivatives
A study synthesized several derivatives of this compound and evaluated their biological activities. The results indicated that modifications at the 1-position of the pyrazole ring significantly enhanced anticancer efficacy. The best-performing derivative exhibited an IC50 value of 10.84 µM against MCF-7 cells .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinities of these compounds to various biological targets. The results suggest that these compounds can effectively interact with proteins involved in cancer progression and microbial resistance mechanisms . This computational approach aids in understanding the structure-activity relationship and guiding further modifications for improved efficacy.
Mechanism of Action
The mechanism of action of (6S)-4-Oxo-1,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-6-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to the desired biological effects. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Comparative Findings
Pharmacological Potential
- Factor Xa Inhibition : Apixaban’s pyrazolo[3,4-c]pyridine core and carboxamide group are critical for its anticoagulant activity. The target compound’s 4-oxo and carboxylic acid groups may offer similar hydrogen-bonding interactions but lack the methoxyphenyl and amide substituents, likely reducing Factor Xa affinity .
- Immunomodulation: The TLR7-9 antagonist derivatives () demonstrate that pyrazolo-pyridine cores can be tailored with bulky substituents (e.g., quinoline-carbonitrile) for receptor antagonism. The target compound’s smaller structure may limit its applicability in this domain unless further functionalized .
Physicochemical Properties
- Solubility: The carboxylic acid group in the target compound and 5-aminopyrazolo[4,3-b]pyridine-6-carboxylic acid () enhances water solubility compared to tert-butyl ester derivatives () .
Biological Activity
(6S)-4-Oxo-1,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-6-carboxylic acid (CAS Number: 2490344-74-4) is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 181.15 g/mol
The biological activity of this compound is primarily linked to its role as an inhibitor of receptor interacting protein 1 (RIP1) kinase. This enzyme is crucial in the regulation of necroptosis and inflammation pathways.
Biological Activities
-
Inhibition of RIP1 Kinase :
- The compound has shown moderate inhibitory activity against RIP1 kinase, which is significant in the context of diseases characterized by necroptosis and inflammation .
- It has been reported that oral administration of derivatives exhibiting similar structures can attenuate disease progression in models of multiple sclerosis .
- Antineoplastic Activity :
Case Study 1: Multiple Sclerosis Model
In a study involving experimental autoimmune encephalomyelitis (EAE) in mice, a related compound showed significant efficacy in reducing disease severity when administered at a dosage of 10 mg/kg twice daily. The study highlighted the compound's ability to penetrate the blood-brain barrier effectively, a critical factor for treating central nervous system disorders .
Case Study 2: Anticancer Properties
A series of compounds based on the pyrazolo-pyridine scaffold were evaluated for their cytotoxicity against glioma cells. Results indicated that these compounds could inhibit cell proliferation and induce cell death through mechanisms independent of AMPK signaling pathways. This suggests a multifaceted approach to targeting cancer cells .
Data Summary Table
| Activity Type | Compound/Derivative | Model/Cell Line | Observed Effect |
|---|---|---|---|
| RIP1 Kinase Inhibition | (6S)-4-Oxo-Pyrazolo Acid | Mouse EAE Model | Attenuated disease progression |
| Antineoplastic | Pyrazolo-Pyridine Derivative | Glioma Cells | Induced cell death |
| Antichagasic | Various Derivatives | Isolated Parasites | Significant reduction in parasite load |
Q & A
Q. What are the established synthetic routes for (6S)-4-Oxo-1,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-6-carboxylic acid?
The synthesis typically involves condensation of precursors like 2-aminopyridine derivatives with ethyl acetoacetate under basic conditions, followed by cyclization and oxidation. Key steps include:
- Cyclization : Catalyzed by p-toluenesulfonic acid in ethanol or methanol .
- Oxidation : Controlled oxidation to stabilize the pyrazolopyridine core .
- Regioselectivity : Ensured via temperature modulation (e.g., reflux in ethanol at 80°C) to favor the (6S)-configured product .
Table 1 : Comparison of Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Condensation | Ethyl acetoacetate, KOH/EtOH, reflux | 65–70 | |
| Cyclization | p-Toluenesulfonic acid, MeOH, 80°C | 75–80 | |
| Oxidation | H₂O₂/AcOH, RT, 12 h | 85 |
Q. Which spectroscopic methods validate the structural integrity of this compound?
- NMR : - and -NMR confirm the fused pyrazole-pyridine ring system and stereochemistry. Key signals include:
- -NMR: δ 3.2–3.5 ppm (multiplet for CH₂ groups in the tetrahydro ring) .
- -NMR: δ 170–175 ppm (carboxylic acid C=O) .
- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad O-H from carboxylic acid) .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 209.1 .
Q. What are the primary chemical reactions of this compound?
- Nucleophilic Substitution : Reacts with alkyl halides at the pyridine N-atom under basic conditions .
- Oxidation/Reduction : Forms N-oxides (via H₂O₂) or dihydro derivatives (via NaBH₄) .
- Esterification : Carboxylic acid reacts with alcohols (e.g., MeOH, H₂SO₄ catalyst) to form methyl esters for derivatization .
Advanced Research Questions
Q. How can regioselectivity challenges in cyclization steps be addressed?
Regioselectivity is influenced by:
- Catalyst Choice : p-Toluenesulfonic acid promotes intramolecular cyclization over intermolecular dimerization .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor kinetic control, while protic solvents (e.g., MeOH) stabilize the thermodynamically favored (6S)-product .
- Temperature : Lower temperatures (0–5°C) reduce side reactions during cyclization .
Q. How can catalytic conditions be optimized to improve yield and enantiomeric purity?
- Chiral Catalysts : Use of (R)-BINOL-derived phosphoric acids enhances enantioselectivity (up to 90% ee) .
- Microwave-Assisted Synthesis : Reduces reaction time (2 h vs. 12 h) and improves yield by 15–20% .
- Table 2 : Optimization Parameters
| Parameter | Effect on Yield/Selectivity | Reference |
|---|---|---|
| Microwave, 100°C | Yield ↑ 85% (vs. 65% conventional) | |
| Chiral catalyst | ee ↑ 90% | |
| Solvent (MeOH/H₂O) | Reduces byproduct formation |
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Multi-Technique Validation : Cross-validate with --HSQC and HMBC to assign ambiguous signals .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts, aiding peak assignment .
- Isotopic Labeling : -labeling clarifies nitrogen environment in the pyrazole ring .
Q. What strategies mitigate degradation during long-term stability studies?
- pH Control : Store in buffered solutions (pH 4–6) to prevent hydrolysis of the carboxylic acid group .
- Low-Temperature Storage : –20°C under inert atmosphere (N₂/Ar) reduces oxidative degradation .
- Lyophilization : Freeze-drying improves solid-state stability for >12 months .
Methodological Guidance
- Handling Air-Sensitive Intermediates : Use Schlenk lines for reactions requiring anhydrous conditions .
- Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves diastereomers .
- Biological Target Screening : Employ SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to assess kinase binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
